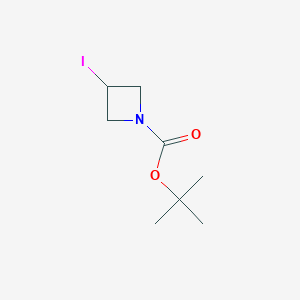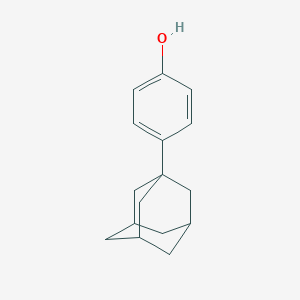![molecular formula C18H36Cl4N4O8 B049196 2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride CAS No. 78668-42-5](/img/structure/B49196.png)
2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of the DOTA family, known for its use in chelation therapy and diagnostic imaging due to its ability to form stable complexes with metal ions. The focus here is on its chemical characteristics, synthesis, and molecular structure, highlighting its relevance in scientific research beyond biomedical applications.
Synthesis Analysis
The synthesis of related macrocyclic compounds involves complex reactions, including exchange reactions with silver perchlorate to obtain different salts and derivatives. For example, a derivative, 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradeca-n-acetic acid dihydroperchlorate, was synthesized through an exchange reaction showcasing the compound's complex synthetic pathway (Chuiko et al., 1992).
Molecular Structure Analysis
X-ray diffraction studies reveal planar structures with deviations for certain groups from the macroring plane, indicating a complex molecular geometry conducive to forming numerous hydrogen bonds with carboxy groups and crystallization water molecules, enhancing its stability and utility in forming metal complexes (Chuiko et al., 1992).
Chemical Reactions and Properties
Polymethylated DOTA ligands, including derivatives of this compound, exhibit significant chemical reactivity and steric effects on their conformational mobility and metal ion complexation properties. These effects influence their chemical behavior and potential applications in areas like magnetic resonance imaging (MRI) (Ranganathan et al., 2002).
Physical Properties Analysis
The compound's physical properties, such as solubility and crystallization behavior, are influenced by its molecular structure and the presence of carboxymethyl groups. These properties are critical in determining its utility in various scientific applications.
Chemical Properties Analysis
The compound's chemical properties, including its reactivity towards different metal ions and its ability to form stable complexes, are central to its applications in chelation therapy and diagnostic imaging. The steric crowding and conformational rigidity imparted by its structural features affect its chemical interactions and the kinetics of complex formation (Ranganathan et al., 2002).
科学研究应用
Synthesis and Structural Studies
Research has focused on synthesizing and analyzing the structural properties of related macrocyclic ligands, highlighting their potential in various scientific applications. For instance, polymethylated DOTA ligands have been synthesized, including compounds like M4DOTA, demonstrating the effect of alkyl substitution on conformational mobility and relaxivity. These studies reveal insights into the steric effects and conformational preferences of macrocyclic chelates, which are crucial for their application in medical imaging and as therapeutic agents (Ranganathan et al., 2002).
Crystallography and Polymorphism
Investigations into the crystal structures of polymorphic forms of related compounds, such as DOTAM-mono-acid dihydrate, have been conducted. These studies provide valuable information on the molecular arrangements, zwitterionic forms, and hydrogen bonding networks, which are essential for understanding the physicochemical properties of these compounds (Jurek et al., 2018).
Chelation and Complex Formation Kinetics
Research into novel macrocyclic ligands with pendent donor groups has been carried out, focusing on their potential as yttrium chelators for radioimmunotherapy. These studies explore the complex formation kinetics and in vitro stability of yttrium complexes, contributing to the development of more effective and stable chelators for therapeutic applications (Chong et al., 2002).
Metal Complex Stability and Application
The synthesis and characterization of a new tris(phosphonomethyl) monoacetic acid cyclam derivative, highlighting its complex stability with various metals, have been explored. These findings are significant for the application of these complexes in areas such as magnetic resonance imaging (MRI) contrast agents, radiopharmaceuticals, and metal ion sensing (Lima et al., 2011).
X-ray Diffraction and Molecular Structure
X-ray diffraction studies on related compounds provide insights into the molecular structure, hydrogen bonding, and interactions within crystals. Such structural analyses are vital for designing new materials with desired physical and chemical properties (Chuiko et al., 1992).
属性
IUPAC Name |
2-[4,8,11-tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O8.4ClH/c23-15(24)11-19-3-1-4-20(12-16(25)26)8-10-22(14-18(29)30)6-2-5-21(9-7-19)13-17(27)28;;;;/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30);4*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVXRWYEUOKGHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Cl4N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507631 |
Source


|
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride | |
CAS RN |
78668-42-5 |
Source


|
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78668-42-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

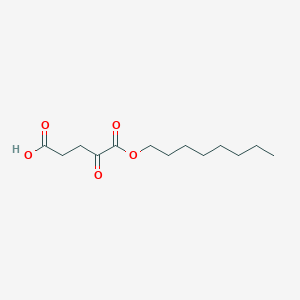
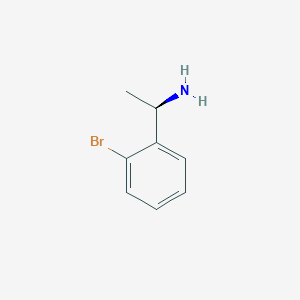
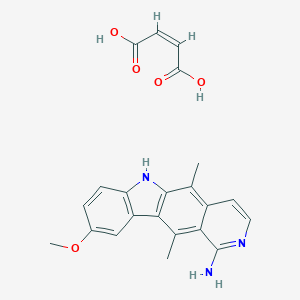
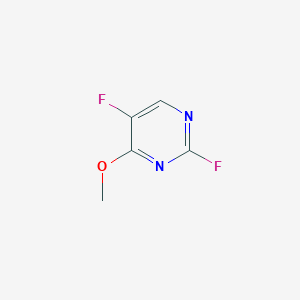
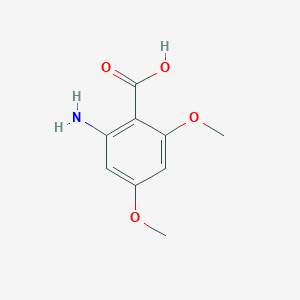
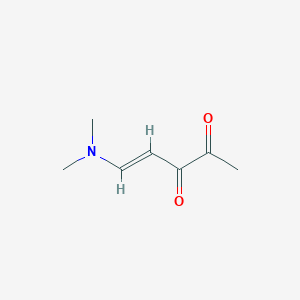
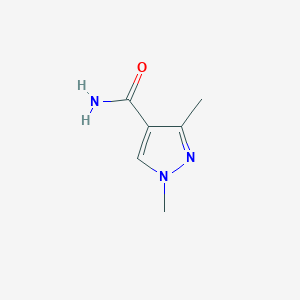
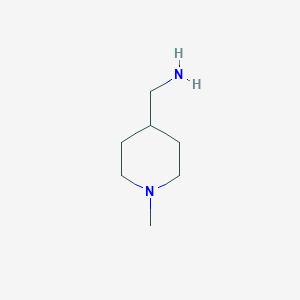
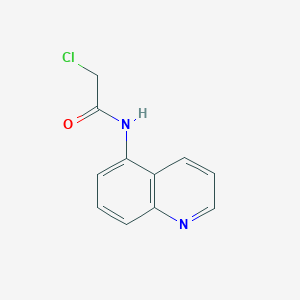
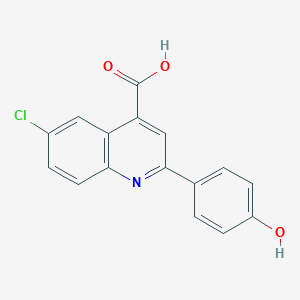
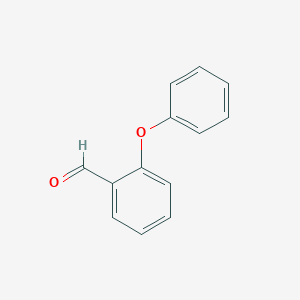
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
